N2,N2-dimethylpyridine-2,6-diamine
Overview
Description
N2,N2-Dimethylpyridine-2,6-diamine is an organic compound with the molecular formula C7H11N3. It belongs to the class of pyridine derivatives and is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of N2,N2-Dimethylpyridine-2,6-diamine typically involves the reaction of 2,6-diaminopyridine with methylating agents. One common method is the reaction of 2,6-diaminopyridine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N2,N2-Dimethylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N2,N2-Dimethylpyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N2-Dimethylpyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N2,N2-Dimethylpyridine-2,6-diamine can be compared with other similar compounds, such as:
N2,N2-Dimethylpyridine-2,5-diamine: This compound has a similar structure but with the methyl groups at positions 2 and 5 of the pyridine ring.
2-(Dimethylamino)isonicotinic acid: This compound contains a dimethylamino group attached to the pyridine ring but also has a carboxylic acid functional group.
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine: This compound has additional substituents on the pyridine ring, including an amino and a bromo group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
6-N,6-N-dimethylpyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUOHXVQTQKZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879824 | |
Record name | N,N-Dimethyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63763-86-0 | |
Record name | N,N-Dimethyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2,N2-dimethylpyridine-2,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-Dimethyl 2,6-pyridinediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA28VA9V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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